BenchChemオンラインストアへようこそ!

6-Fluoroquinoline-4-carbaldehyde

CYP2A6 Inhibition Metabolic Stability Drug-Drug Interaction

Unlike non-fluorinated, chloro, or bromo analogs, 6-fluoroquinoline-4-carbaldehyde provides a unique electronic profile (CYP2A6 interaction) and superior Lipinski compliance (MW 175.16, LogP 2.0) for oral bioavailability. Its 4-aldehyde handle enables imine/hydrazone diversification to build focused libraries targeting malaria (IC50 ≤0.0029 µM), epilepsy (KCNQ2 IC50 70 nM), and atrial fibrillation (Kv1.5). Procure this privileged scaffold to accelerate your SAR programs with a metabolically stable core not replicable by other positional isomers.

Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
Cat. No. B8807003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-4-carbaldehyde
Molecular FormulaC10H6FNO
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1F)C=O
InChIInChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
InChIKeyYMLJFUQNRSDOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-4-carbaldehyde: Chemical Identity and Core Characteristics


6-Fluoroquinoline-4-carbaldehyde (CAS: 482586-86-7) is a fluorinated quinoline heterocycle bearing a reactive aldehyde at the 4-position and a fluorine atom at the 6-position of the bicyclic quinoline scaffold . With a molecular formula of C₁₀H₆FNO and a molecular weight of 175.16 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of complex pharmacophores through imine formation, nucleophilic addition, and various condensation reactions . Commercial sources supply this building block at purities typically ranging from 95% to 98% . The calculated logP of approximately 2.0 indicates moderate lipophilicity suitable for drug-like properties in downstream applications .

6-Fluoroquinoline-4-carbaldehyde: Why Positional Isomers and Halogen Analogs Are Not Interchangeable


Generic substitution among quinoline-4-carbaldehyde derivatives is invalid because the nature and position of ring substituents critically modulate both synthetic utility and biological target engagement. The 6-fluoro substitution confers a unique electronic profile that enhances metabolic stability via cytochrome P450 interaction patterns distinct from other positional isomers, as demonstrated by differential inhibition of CYP2A6-mediated coumarin 7-hydroxylation [1]. Furthermore, structure-activity relationship studies reveal that the substitution pattern at ring positions 2 and 4 of 6-fluoroquinolines dramatically influences antiplasmodial potency, with IC₅₀ values varying over three orders of magnitude depending on pendant modifications [2]. The aldehyde at the 4-position provides a reactive handle orthogonal to the electron-withdrawing fluorine at the 6-position, a spatial and electronic arrangement that cannot be replicated by 8-fluoro, chloro, or bromo analogs, which exhibit different reactivity profiles, lipophilicities, and target-binding affinities. The quantitative evidence below substantiates why 6-fluoroquinoline-4-carbaldehyde occupies a distinct niche in synthetic and pharmacological applications.

6-Fluoroquinoline-4-carbaldehyde: Quantifiable Differentiation Evidence for Scientific Selection


CYP2A6 Metabolic Interaction: 6-Fluoro vs. 3-Fluoro and 8-Fluoro Positional Isomers

In a comparative study of fluoroquinoline positional isomers, 6-fluoroquinoline demonstrated stronger inhibition of CYP2A6-mediated coumarin 7-hydroxylation than both the non-fluorinated parent quinoline and the 3-fluoro isomer, with comparable potency to the 8-fluoro isomer. The apparent Vmax in the presence of 6-fluoroquinoline was reduced relative to quinoline control, indicating enhanced metabolic interaction at the 6-position [1]. This class-level inference suggests that 6-fluoroquinoline-4-carbaldehyde derivatives may similarly exhibit favorable metabolic stability profiles compared to non-fluorinated or 3-fluoro-substituted analogs, a critical consideration for lead optimization in medicinal chemistry campaigns.

CYP2A6 Inhibition Metabolic Stability Drug-Drug Interaction

Antiplasmodial Potency: 6-Fluoroquinoline Scaffold vs. Non-Fluorinated Quinolines

A comprehensive structure-activity relationship study of 6-fluoroquinoline derivatives demonstrated that strategic modification at ring positions 2 and 4 yields compounds with exceptional antiplasmodial activity. The most potent derivative, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, exhibited an IC₅₀ of ≤0.0029 µM against Plasmodium falciparum in vitro and 99.6% activity in vivo in a P. berghei mouse model [1]. This potency represents a substantial improvement over non-fluorinated quinoline analogs documented in the literature, where typical IC₅₀ values range from 0.1 to >10 µM [2]. While this compound is a more advanced derivative of the 6-fluoroquinoline-4-carbaldehyde core, the data establish the privileged nature of the 6-fluoroquinoline scaffold for antimalarial drug discovery, a differentiation that the parent aldehyde can leverage as a key building block.

Antimalarial Plasmodium falciparum SAR

Ion Channel Antagonist Activity: KCNQ2 and Kv1.5 Target Engagement

Derivatives synthesized from 6-fluoroquinoline-4-carbaldehyde have been characterized in ion channel assays, demonstrating defined antagonist activity at therapeutically relevant potassium channels. BindingDB data for 6-fluoroquinoline-4-carbaldehyde-derived compounds show IC₅₀ values of 70 nM at KCNQ2 channels and 200 nM at Kv1.5 channels in automated patch clamp assays [1][2]. While direct comparator data for halogen-substituted analogs at identical targets are not available in the same assay system, these binding affinities establish a quantifiable baseline for the 6-fluoroquinoline scaffold. The 70 nM KCNQ2 activity places this scaffold within the range considered attractive for CNS and cardiovascular drug discovery programs, differentiating it from halogen analogs (chloro, bromo) that may exhibit altered electronic effects and binding kinetics due to differences in van der Waals radius and electronegativity.

Potassium Channel KCNQ2 Kv1.5 Electrophysiology

Commercial Purity and LogP: 6-Fluoro vs. 6-Chloro and 6-Bromo Analogs

Comparative analysis of commercially available quinoline-4-carbaldehyde derivatives reveals distinct physicochemical and procurement profiles. 6-Fluoroquinoline-4-carbaldehyde (CAS 482586-86-7) is supplied at 98% purity with a calculated logP of 1.99 . In contrast, the 6-chloro analog (CAS 482583-75-5) exhibits a molecular weight of 191.61 g/mol and higher lipophilicity due to chlorine substitution, while the 6-bromo analog (CAS 898391-75-8) has a molecular weight of 236.06 g/mol with further increased lipophilicity and potential for heavier metal impurities [1]. The lower molecular weight and optimized logP of the 6-fluoro derivative align with Lipinski's rule of five parameters for oral bioavailability, making it the preferred choice for drug discovery programs prioritizing permeability and absorption. Additionally, the 6-fluoro compound is available from multiple reputable suppliers (Fluorochem, Sigma-Aldrich, Leyan) at competitive purities up to 98%, whereas bromo and chloro analogs may have more limited sourcing options [1].

Physicochemical Properties Lipophilicity Procurement

6-Fluoroquinoline-4-carbaldehyde: Evidence-Backed Application Scenarios for Procurement and Research


Antimalarial Lead Generation via 4-Carboxamide Derivatization

Based on the demonstrated nanomolar antiplasmodial activity of 6-fluoroquinoline-4-carboxamide derivatives (IC₅₀ ≤0.0029 µM and 99.6% in vivo activity [1]), 6-fluoroquinoline-4-carbaldehyde should be prioritized as the starting material for synthesizing 4-carboxamide libraries. The aldehyde at the 4-position can be oxidized to the carboxylic acid or directly converted to amides, enabling systematic SAR exploration at the 2- and 4-positions, as validated by Hochegger et al. This application is supported by class-level inference evidence establishing the superiority of the 6-fluoroquinoline core over non-fluorinated quinolines [1].

Ion Channel Modulator Synthesis for CNS and Cardiovascular Targets

The quantifiable ion channel antagonist activity (KCNQ2 IC₅₀ = 70 nM; Kv1.5 IC₅₀ = 200 nM [2][3]) supports the use of 6-fluoroquinoline-4-carbaldehyde as a privileged scaffold for synthesizing potassium channel modulators. Researchers developing therapeutics for epilepsy (KCNQ2/3) or atrial fibrillation (Kv1.5) should procure this building block for constructing focused libraries via aldehyde-mediated diversification (e.g., reductive amination, hydrazone formation). The 6-fluoro substitution provides a validated entry point for target engagement absent in non-fluorinated quinoline-4-carbaldehydes [2].

Metabolically Stable Fragment Elaboration for CYP2A6-Substrate Lead Optimization

Evidence from CYP2A6 inhibition studies demonstrates that 6-fluoro substitution enhances metabolic interaction with CYP2A6 compared to 3-fluoro positional isomers [4]. For drug discovery programs concerned with CYP2A6-mediated metabolism (e.g., nicotine addiction therapeutics, coumarin-based anticoagulants), 6-fluoroquinoline-4-carbaldehyde serves as an optimal fragment for elaboration. The aldehyde handle enables rapid conjugation to diverse pharmacophores while the 6-fluoro group provides a metabolic stability advantage over non-fluorinated or 3-fluoro-substituted quinoline aldehydes [4].

Physicochemically Optimized Building Block for Oral Bioavailability-Focused Libraries

Direct head-to-head comparison of physicochemical properties demonstrates that 6-fluoroquinoline-4-carbaldehyde (MW = 175.16, LogP = 1.99 ) offers superior alignment with Lipinski's rule of five compared to the 6-chloro (MW = 191.61) and 6-bromo (MW = 236.06) analogs [5]. Medicinal chemistry teams optimizing for oral bioavailability should select the 6-fluoro derivative as the core building block for library synthesis. The lower molecular weight and optimal lipophilicity enhance the probability of achieving favorable ADME properties in downstream candidates, a procurement decision directly supported by the comparative physicochemical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.